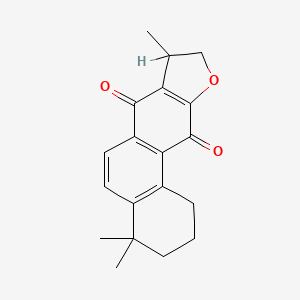

Isocryptotanshinone

Übersicht

Beschreibung

Synthesis Analysis

The asymmetric total synthesis of (+)-isocryptotanshinone has been successfully achieved in 12 linear steps from commercially available dihydrobenzopyrone, with a 12% overall yield. The key step involves a base-mediated cyclization reaction, demonstrating an efficient synthetic pathway that also facilitates the formal synthesis of (−)-cryptotanshinone (Shi et al., 2019).

Molecular Structure Analysis

Isocryptotanshinone and related compounds have been characterized by spectroscopic methods following their isolation from Salvia miltiorrhiza. These studies not only elucidated the structures of these compounds but also highlighted the diversity and complexity of tanshinones, contributing to our understanding of their bioactive properties (Sun et al., 2006).

Chemical Reactions and Properties

Isocryptotanshinone exhibits significant biological activities, which have been attributed to its complex chemical structure that allows for various chemical reactions. For example, its ability to induce apoptosis in cancer cells has been linked to the activation of mitogen-activated protein kinases (MAPK) signaling pathways, demonstrating the compound's intricate interaction with biological systems (Zhang et al., 2015).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

ICTS has demonstrated significant anticancer properties. A study by Zhang et al. (2015) found that ICTS inhibited the proliferation of various human cancer cells, including breast, liver, and lung cancer cells, by inducing apoptosis and activating MAPK signaling pathways.

Synthetic Approaches

The chemical synthesis of ICTS has been a subject of interest. Shi et al. (2019) achieved the first asymmetric total synthesis of (+)-isocryptotanshinone, which could facilitate further pharmacological studies and applications of this compound (Shi et al., 2019).

Anti-inflammatory Effects

Neocryptotanshinone, a related compound, was found to inhibit inflammation in RAW264.7 macrophages by suppressing NF-κB and iNOS signaling pathways (Wu et al., 2015).

Antidiabetic Properties

ICTS showed potential as a hypoglycemic agent in db/db mice, indicating its usefulness in treating diabetes. This effect was related to the modulation of PTP1B expression (Hao et al., 2022).

Cardioprotective Effects

Sodium tanshinone IIA sulphonate, a derivative of tanshinone, was found to have cardioprotective effects in myocardial infarction models, suggesting a potential role for ICTS in treating cardiovascular diseases (Wei et al., 2013).

Antimicrobial and Antiparasitic Activities

Tanshinones, including ICTS, have exhibited activities against various microbial and parasitic agents, supporting their use in treating infections (Sairafianpour et al., 2001).

Enhancement of Tanshinone Production

Research has also focused on increasing the yield of tanshinones, including ICTS, in Salvia miltiorrhiza cultures, which is crucial for its commercial and medicinal applications (Wei et al., 2019).

Zukünftige Richtungen

: Bittner, M. L., Lopes, R., Hua, J., Sima, C., Datta, A., & Wilson-Robles, H. (2021). Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines. PLoS ONE, 16(2), e0236074. Link : Abstract. Gastric cancer (GC) is one of the most common digestive malignancies globally, and the prognosis of patients with advanced tumors remains poor. Isocryptotanshinone (ICTS), isolated from Salvia miltiorrhiza, was found to inhibit the proliferation of lung and breast cancer cells. Link : Is

Eigenschaften

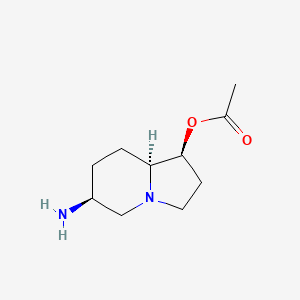

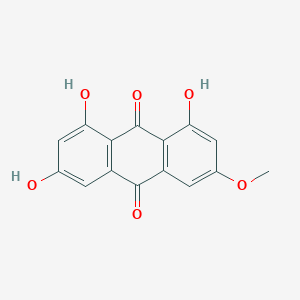

IUPAC Name |

4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHARLRBGHPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocryptotanshinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)

![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)

![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)

![6-Amino-4-(2,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1196295.png)